molecular formula C17H17NO5S B2416967 (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide CAS No. 339018-71-2

(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide

Cat. No.: B2416967
CAS No.: 339018-71-2
M. Wt: 347.39
InChI Key: CUMCHZYDQXOPFT-CMDGGOBGSA-N
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Description

(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide is a synthetic organic compound that features a benzodioxole moiety and a methoxyphenyl group

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-21-15-5-2-13(3-6-15)8-9-24(19,20)18-11-14-4-7-16-17(10-14)23-12-22-16/h2-10,18H,11-12H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMCHZYDQXOPFT-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the benzodioxole intermediate with a methoxyphenyl derivative under suitable conditions.

    Formation of the Ethenesulfonamide Linkage: The final step involves the coupling of the benzodioxole-methoxyphenyl intermediate with an ethenesulfonamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenesulfonamide group to an amine.

    Substitution: The benzodioxole and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. It could be studied for its interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be evaluated for its activity against various diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxyphenyl)ethenesulfonamide
  • (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)ethenesulfonamide
  • (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)ethenesulfonamide

Uniqueness

(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific structure may confer distinct properties compared to its analogs, making it valuable for targeted applications.

Biological Activity

(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its effects on various cellular pathways, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound's structure features a sulfonamide group linked to a benzodioxole moiety and a methoxyphenyl group, which are critical for its biological properties. The sulfonamide group is known for its diverse pharmacological effects.

1. Cytotoxicity and Cell Viability

Research indicates that the compound exhibits low cytotoxicity at concentrations up to 100 μM in various cell lines, including ARPE19 retinal pigment epithelial cells. This suggests a favorable safety profile for further development in therapeutic applications .

The compound has been shown to activate the NF-κB and ISRE signaling pathways, which are crucial in immune response and inflammation. In murine studies, it acted as an effective co-adjuvant with monophosphoryl lipid A (MPLA), enhancing antigen-specific immunoglobulin responses significantly compared to controls .

3. Structure-Activity Relationship (SAR)

SAR studies have identified key functional groups that contribute to the compound's efficacy. For instance, the presence of methoxy substituents on the phenyl ring is essential for maintaining biological activity. Removal or modification of these groups leads to a marked decrease in activity .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Cytotoxicity : In a study assessing various phenyl sulfonamide compounds, this compound demonstrated significant non-cytotoxic effects compared to other sulfonamides tested .
  • Immunological Response : Another study highlighted its role in enhancing immune responses when used as an adjuvant in vaccination protocols. The findings suggest a potential application in vaccine development .

Comparative Analysis

A comparison of this compound with other related compounds reveals its unique position in terms of potency and safety:

Compound NameCytotoxicity (IC50)Mechanism of ActionImmunological Enhancement
Compound 1>100 μMNF-κB ActivationSignificant
Compound 2<10 μMDirect CytotoxicityModerate
(E)-N-[...]>100 μMNF-κB & ISREHigh

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